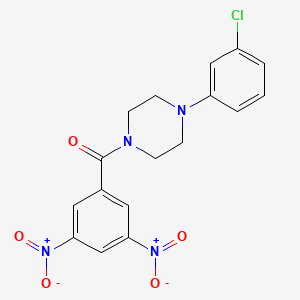![molecular formula C20H16ClN3O2S B2696571 5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893980-50-2](/img/structure/B2696571.png)
5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups. These include a chloro group, a methoxy group, an imidazo[2,1-b]thiazol group, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate precursors. The benzamide group, for example, could potentially be formed through the reaction of an appropriate amine with a carboxylic acid or acid chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and imidazo[2,1-b]thiazol groups), a polar amide group, and nonpolar chloro and methoxy groups. The presence of these different groups would likely result in a complex three-dimensional structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the nonpolar chloro and methoxy groups would likely result in a compound with intermediate polarity. The compound’s solubility, melting point, and boiling point would also be influenced by these groups .Scientific Research Applications
Synthesis and Characterization of Benzimidazole Derivatives
Research into benzimidazole derivatives has yielded compounds with significant pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, novel benzodifuranyl derivatives, incorporating the benzimidazole moiety, have been synthesized and shown to exhibit cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, pointing towards the utility of these compounds in drug development for various inflammatory conditions and pain management (Abu‐Hashem et al., 2020).
Anticancer Evaluation
Benzimidazole derivatives have also been evaluated for their anticancer potential. For example, certain benzimidazole compounds synthesized from naphthalene derivatives were tested for in vitro anticancer activity, with some showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014). This suggests that structurally related compounds, such as the one , might have potential applications in cancer research, possibly as therapeutic agents.
Corrosion Inhibition
Benzimidazole derivatives have also been investigated for their application in corrosion inhibition, demonstrating effectiveness in protecting mild steel against corrosion in acidic environments (Yadav et al., 2013). This indicates potential industrial applications in materials science, particularly in the development of corrosion-resistant coatings or treatments.
Antidiabetic Agents
In the search for new antidiabetic medications, benzimidazole derivatives have been identified as promising candidates. For example, certain benzylthiazolidine diones have been prepared and recognized for their potential as antidiabetic agents, highlighting the versatility of benzimidazole-based compounds in therapeutic development (Nomura et al., 1999).
Molecular Docking Studies
Molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole have illuminated their potential as EGFR inhibitors, offering insights into their application in the treatment of cancer through the inhibition of specific growth factor receptors (Karayel, 2021).
Future Directions
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-11-27-20-23-17(10-24(12)20)13-4-3-5-15(8-13)22-19(25)16-9-14(21)6-7-18(16)26-2/h3-11H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVBBNBRUIPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2696491.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2696492.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2696494.png)




![N-(2-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696503.png)
![3-({[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE](/img/structure/B2696505.png)
![6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2696507.png)
![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2696510.png)
![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)
